molecular formula C19H19N3O2S B3001993 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207042-13-4

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B3001993
CAS RN: 1207042-13-4
M. Wt: 353.44
InChI Key: HOWRPTCWRGLUFK-UHFFFAOYSA-N
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Description

Asymmetric Synthesis of Novel Acetamides

The asymmetric synthesis of novel acetamides, specifically those containing a benzimidazole moiety, has been explored in recent studies. One such study describes the synthesis of (1H-benzo[d]imidazol-2-ylthio)- and (di-n-butylamino-2-ylthio)acetamides, where o-nitrobenzyl oxime ethers were reduced to amines with high yields and moderate enantiomeric excess. These amines were then reacted with 2-chloroacetyl chloride and thiobenzimidazole to yield the desired products .

Molecular Structure Analysis

The molecular structure of related 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been characterized by crystallography. The conformation of the 2-acetylaminoacetamide moiety and the interplanar angles between amide groups have been detailed, with variations in angles leading to different molecular conformations and potential impacts on biological activity. Additionally, the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds contribute to the stability and interactions of these molecules .

Chemical Reactions Analysis

In the realm of chemical reactions, novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have shown promising results in various assays, indicating their potential as therapeutic agents. The synthesis involves the reaction of amines with thiobenzimidazole derivatives, highlighting the versatility of acetamide derivatives in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives have been further elucidated through the determination of pKa values. Newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives have had their acidity constants determined via UV spectroscopic studies. The protonation of these compounds occurs on the nitrogen atoms of the imidazole and benzothiazole rings, with the pKa values providing insight into the compounds' behavior in different pH environments .

Antitumor Activity Evaluation

The antitumor activity of acetamide derivatives has also been a subject of investigation. New 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their potential antitumor activity against a variety of human tumor cell lines. The synthesis process and the promising anticancer activity of specific compounds have been reported, demonstrating the therapeutic potential of these molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. It’s always important to use appropriate safety precautions when handling chemical substances .

Future Directions

The future research directions for this compound could include further studies to better understand its physical and chemical properties, its reactivity, and its potential uses. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)17-11-21-19(25-13-18(20)23)22(17)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWRPTCWRGLUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

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